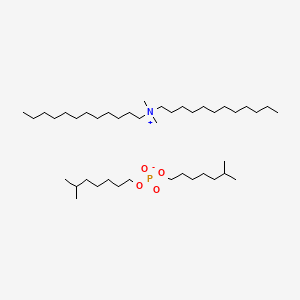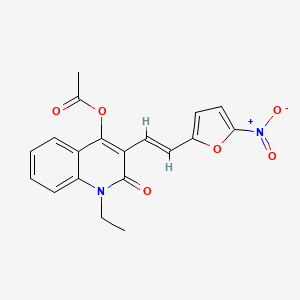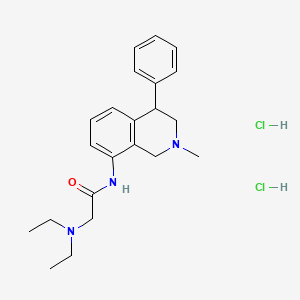
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound widely used in the field of oligonucleotide synthesis. This compound is a derivative of thymidine, a nucleoside component of DNA, and is modified with a dimethoxytrityl group at the 5’ position and a phosphoramidite group at the 3’ position. These modifications make it a crucial reagent in the synthesis of DNA sequences through solid-phase synthesis techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxythymidine is protected by reacting it with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This forms the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine.
Formation of the Phosphoramidite Group: The protected nucleoside is then reacted with methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base such as N,N-diisopropylethylamine. This results in the formation of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high purity and yield. The reagents and solvents used are of high quality, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential in DNA synthesis.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole in acetonitrile.
Major Products
Oxidation: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-phosphate.
Substitution: 2’-deoxythymidine.
Coupling: Oligonucleotides with phosphodiester linkages.
Aplicaciones Científicas De Investigación
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various chemical and biochemical studies.
Biology: Oligonucleotides synthesized using this compound are used in techniques such as polymerase chain reaction (PCR), DNA sequencing, and gene synthesis.
Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic applications.
Industry: The compound is used in the production of diagnostic kits and molecular biology reagents.
Mecanismo De Acción
The primary mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its role in the synthesis of DNA sequences. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphodiester bond, which is a key step in the elongation of the DNA chain. The dimethoxytrityl group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl position during the synthesis process. Once the desired sequence is synthesized, the protecting group is removed to yield the final oligonucleotide product.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine-3’-(methyl-N,N-diisopropyl)phosphoramidite
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is unique due to its specific base (thymidine) and the presence of the dimethoxytrityl protecting group. This combination allows for selective and efficient synthesis of thymidine-containing oligonucleotides, which are essential for various biological and medical applications. The compound’s stability and reactivity make it a preferred choice in automated DNA synthesis protocols.
Propiedades
Fórmula molecular |
C38H48N3O9P |
|---|---|
Peso molecular |
721.8 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphoryl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O9P/c1-25(2)41(26(3)4)51(44,47-8)50-33-22-35(40-23-27(5)36(42)39-37(40)43)49-34(33)24-48-38(28-12-10-9-11-13-28,29-14-18-31(45-6)19-15-29)30-16-20-32(46-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,51?/m0/s1 |
Clave InChI |
BFAAKSZTGKHGAZ-KNZOWJQWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)





![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)



![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)



